molecular formula C44H70N2O4 B14269212 1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} CAS No. 135122-53-1

1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}

Cat. No.: B14269212
CAS No.: 135122-53-1
M. Wt: 691.0 g/mol
InChI Key: MBRSXPKYBPRZDT-UHFFFAOYSA-N
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Description

1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} is a complex organic compound that features a piperazine core linked to two phenoxybutanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} typically involves the reaction of piperazine with chloroacetyl chloride to form 1,1’-(piperazine-1,4-diyl)bis(2-chloroethan-1-one). This intermediate is then reacted with appropriate phenoxy derivatives under reflux conditions in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro groups in the intermediate can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} involves its interaction with specific molecular targets. The piperazine core can interact with various receptors and enzymes, modulating their activity. The phenoxybutanone moieties can also interact with cellular components, affecting various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): A precursor in the synthesis of the target compound.

    Phenoxybutanone Derivatives: Compounds with similar phenoxy groups but different core structures.

Uniqueness

1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} is unique due to its combination of a piperazine core with phenoxybutanone moieties, providing a versatile scaffold for various applications in medicinal chemistry and material science .

Properties

CAS No.

135122-53-1

Molecular Formula

C44H70N2O4

Molecular Weight

691.0 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-1-[4-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C44H70N2O4/c1-15-35(49-37-23-21-31(41(7,8)17-3)29-33(37)43(11,12)19-5)39(47)45-25-27-46(28-26-45)40(48)36(16-2)50-38-24-22-32(42(9,10)18-4)30-34(38)44(13,14)20-6/h21-24,29-30,35-36H,15-20,25-28H2,1-14H3

InChI Key

MBRSXPKYBPRZDT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C(=O)C(CC)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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